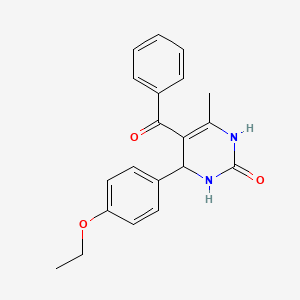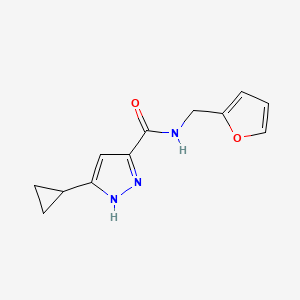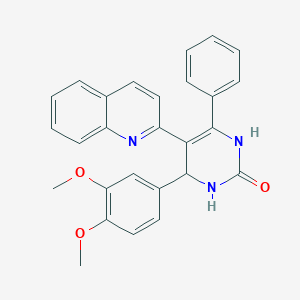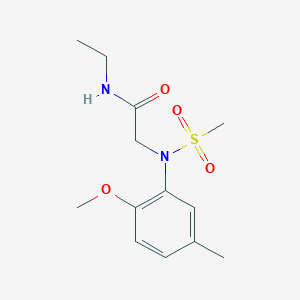![molecular formula C19H23ClO4 B5083573 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5083573.png)
1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene, also known as SR-59230A, is a selective antagonist of β3-adrenergic receptors. It is a chemical compound that has been widely used in scientific research to understand the mechanism of action of β3-adrenergic receptors and their role in various physiological processes.
作用機序
1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene acts as a selective antagonist of β3-adrenergic receptors, which are G protein-coupled receptors that are activated by the neurotransmitter norepinephrine and the hormone epinephrine. When activated, β3-adrenergic receptors stimulate the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream signaling pathways. By blocking the activation of β3-adrenergic receptors, 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene inhibits the production of cAMP and downstream signaling, leading to a reduction in lipolysis and thermogenesis.
Biochemical and Physiological Effects:
1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of lipolysis: 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene inhibits the breakdown of triglycerides in adipose tissue, leading to a reduction in the release of free fatty acids into circulation.
- Inhibition of thermogenesis: 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene reduces the production of heat in brown adipose tissue, which is a key regulator of energy expenditure.
- Decreased insulin resistance: 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene has been shown to improve insulin sensitivity in animal models of obesity and diabetes.
- Anti-inflammatory effects: 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene has been shown to reduce inflammation in adipose tissue, which is a key contributor to the development of metabolic disorders.
実験室実験の利点と制限
One of the main advantages of using 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene in lab experiments is its specificity for β3-adrenergic receptors, which allows for the selective inhibition of this receptor subtype without affecting other adrenergic receptors. This specificity makes it a valuable tool for investigating the role of β3-adrenergic receptors in various physiological processes. However, one limitation of using 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene is its relatively low potency, which requires high concentrations to achieve complete inhibition of β3-adrenergic receptors.
将来の方向性
There are several potential future directions for research on 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene, including:
- Investigating its potential therapeutic applications in obesity and metabolic disorders.
- Studying its effects on other physiological processes, such as cardiovascular function and immune function.
- Developing more potent and selective β3-adrenergic receptor antagonists for use in lab experiments and potential clinical applications.
- Exploring the use of 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene as a tool for investigating the role of β3-adrenergic receptors in cancer and other diseases.
Conclusion:
In conclusion, 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene is a selective antagonist of β3-adrenergic receptors that has been widely used in scientific research to investigate the role of these receptors in various physiological processes. Its specificity for β3-adrenergic receptors makes it a valuable tool for studying the effects of β3-adrenergic receptor activation and inhibition, and its potential therapeutic applications in obesity and metabolic disorders. Further research on 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene and other β3-adrenergic receptor antagonists is needed to fully understand their mechanisms of action and potential clinical applications.
合成法
The synthesis of 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene involves several steps, including the reaction of 2,3-dimethylphenol with chloroacetyl chloride to form 1-chloro-2,3-dimethylphenol. This intermediate is then reacted with 3-(2,6-dimethoxyphenoxy)propylmagnesium bromide to form 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene. The overall yield of this synthesis is around 20%.
科学的研究の応用
1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene has been extensively used in scientific research to investigate the role of β3-adrenergic receptors in various physiological processes. β3-adrenergic receptors are a subtype of adrenergic receptors that are primarily expressed in adipose tissue, where they play a key role in regulating lipolysis and thermogenesis. 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene has been used to study the effect of β3-adrenergic receptor activation on these processes, as well as its potential therapeutic applications in obesity and metabolic disorders.
特性
IUPAC Name |
1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO4/c1-13-14(2)16(10-9-15(13)20)23-11-6-12-24-19-17(21-3)7-5-8-18(19)22-4/h5,7-10H,6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDFTAYFPRBTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)OCCCOC2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(1-adamantyl)ethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide](/img/structure/B5083490.png)
![N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5083495.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5083501.png)

![2-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B5083523.png)

![1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine](/img/structure/B5083534.png)
![{4-[4-(dimethylamino)phenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methanol](/img/structure/B5083539.png)
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5083548.png)

![N-allyl-N-({2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)-2-propen-1-amine](/img/structure/B5083555.png)

![N-(3-chloro-4-methylphenyl)-3-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B5083560.png)
